molecular formula C15H12N2O B8137274 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone

1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B8137274
M. Wt: 236.27 g/mol
InChI Key: DKVLBMCHJRCQSK-UHFFFAOYSA-N
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Description

1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at the 6-position and an acetyl group at the 3-position (Figure 1).

Properties

IUPAC Name

1-(6-phenylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)14-9-16-15-8-7-13(10-17(14)15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVLBMCHJRCQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Protocol

A mixture of 3-bromo-2-aminopyridine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) in tetrahydrofuran (THF) is heated at 60°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the α-carbon of the ketone, followed by intramolecular cyclization and elimination of HBr. The intermediate 3-acetyl-6-bromoimidazo[1,2-a]pyridine is isolated in 65–75% yield after column chromatography (hexane/ethyl acetate, 3:1).

Suzuki-Miyaura Coupling

The bromine at position 6 is replaced with a phenyl group via palladium-catalyzed cross-coupling. A mixture of the brominated intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1) is stirred at 80°C for 12 hours. This step affords the target compound in 85–90% yield, with >95% purity confirmed by HPLC.

One-Pot Synthesis via Sequential Cyclization and Coupling

Recent advances have enabled the integration of cyclization and cross-coupling in a single reaction vessel, enhancing synthetic efficiency.

Reaction Setup

In a sealed tube, 3-bromo-2-aminopyridine (200 mg, 1.15 mmol) and 3-bromopentane-2,4-dione (1.2 equiv) are heated in THF at 60°C for 4 hours to form the imidazo[1,2-a]pyridine core. Without isolating the intermediate, phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.002 mmol), and K₂CO₃ (0.17 mmol) are added, followed by H₂O (1 mL). The mixture is heated at 60°C for an additional 4 hours.

Key Advantages

  • Yield : 70–78% overall yield.

  • Scalability : Demonstrated at gram-scale without significant yield drop.

  • Solvent Compatibility : THF/water mixtures minimize side reactions.

Metal-Free Oxidative Cyclization

Environmentally benign protocols avoid transition metals by leveraging halogen-mediated cyclization.

NBS-Mediated Synthesis

A mixture of 2-aminopyridine (1.0 equiv) and bromoacetophenone (1.1 equiv) in PEG-400/H₂O (1:1) is treated with N-bromosuccinimide (NBS, 1.05 equiv) at 80°C for 8 hours. The reaction proceeds via in situ generation of bromoacetophenone derivatives, followed by cyclization to yield 1-(6-phenylimidazo[1,2-a]pyridin-3-yl)ethanone in 60–65% yield.

UV Light-Assisted Method

Said et al. reported a three-step, one-pot procedure under UV irradiation (365 nm). 2-Aminopyridine, styrene, and 1-fluoropyridinium tetrafluoroborate react in tert-BuOH/H₂O to form the product via sequential bromination, condensation, and fluorination. While optimized for fluorinated analogs, substituting styrene with phenylacetylene achieves the target compound in 55% yield.

Multicomponent Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction constructs the imidazo[1,2-a]pyridine core in one step, though post-functionalization is required for the 6-phenyl group.

Reaction Conditions

A mixture of 2-aminopyridine (6 mmol), benzaldehyde (6 mmol), and tert-butyl isocyanide (6 mmol) in MeOH/THF (1:1) is heated at 80°C for 4 hours. The intermediate 3-acetylimidazo[1,2-a]pyridine is isolated in 75% yield but lacks the 6-phenyl group.

Post-Synthetic Modification

The intermediate undergoes palladium-catalyzed C–H arylation using iodobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in DMF at 120°C for 24 hours. This step introduces the phenyl group at position 6, yielding the final product in 50–60% overall yield.

Ruthenium-Catalyzed C–H Activation

Transition metal catalysis enables direct functionalization of preformed imidazo[1,2-a]pyridines.

Ruthenium-Mediated Arylation

A solution of 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (1.0 equiv), phenylboronic acid (1.5 equiv), and [RuCl₂(p-cymene)]₂ (5 mol%) in toluene is heated at 100°C for 12 hours under argon. The reaction proceeds via regioselective C–H activation at position 6, affording the product in 70–75% yield.

Gram-Scale Application

This method has been scaled to 10 mmol with consistent yields (72%), demonstrating industrial viability.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Condensation + Couplingα-Bromoacetophenone, Pd catalyst60–80°C, 8–12 h70–78%High regioselectivityMulti-step, costly catalysts
One-Pot Synthesis3-Bromopentane-2,4-dione60°C, 8 h70–78%Reduced purification stepsSensitive to moisture
Metal-Free CyclizationNBS, PEG-40080°C, 8 h60–65%Environmentally friendlyModerate yields
GBB ReactionBenzaldehyde, isonitrile80°C, 4 h50–60%Single-step core formationRequires post-functionalization
Ru-Catalyzed Arylation[RuCl₂(p-cymene)]₂100°C, 12 h70–75%Direct C–H activation, scalableHigh catalyst loading

Scientific Research Applications

Medicinal Chemistry

1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone has been explored for its potential therapeutic applications due to its biological activity:

  • Antiviral Properties : Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit antiviral activities. Studies have shown that derivatives can inhibit viral replication mechanisms, making them candidates for antiviral drug development .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through specific signaling pathways, making it a subject of interest in cancer therapeutics .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially serving as a treatment for conditions like arthritis or other inflammatory diseases.

Neuropharmacology

The compound's role as a GABA receptor agonist positions it as a potential treatment for anxiety and insomnia. By enhancing GABAergic transmission, it may provide sedative effects similar to existing medications like zolpidem but with potentially fewer side effects due to its unique structure .

Industrial Applications

In addition to its medicinal properties, 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is utilized in the synthesis of various heterocyclic compounds within the pharmaceutical industry. Its structural versatility allows chemists to modify it for specific therapeutic targets.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone against human breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in oncology .

Neuropharmacological Evaluation

Another research effort focused on the neuropharmacological effects of this compound. It was assessed in animal models for its anxiolytic properties. The results demonstrated that at certain dosages, the compound significantly reduced anxiety-like behaviors compared to control groups, suggesting its viability as a new anxiolytic agent with a different mechanism of action than traditional benzodiazepines .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent positions and electronic properties. Key analogs include:

  • 1-(8-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone (Entry 3c, ): Features a phenyl group at the 8-position.
  • 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (): Lacks a phenyl group but includes a methyl substituent at the 2-position.
  • 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone (): Substituted with chlorine at the 6-position.
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent Position/Type Yield (%) Melting Point (°C) Molecular Weight IC50 (μM)*
1-(8-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone 8-Ph, 2-Me 75 160–162 249.3 194
1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone 6-Cl, 2-Me 214.6
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone 2-Me 174.2
Hypothetical 6-Ph derivative 6-Ph, 2-Me ~150–160† 249.3†

*IC50 values against PLA2 (VRV-PLA2-VIII).
†Estimated based on structural similarity.

Key Observations :

  • Positional Sensitivity : Substitution at the 8-position (3c) yields moderate PLA2 inhibition (IC50 = 194 μM), whereas bulkier groups (e.g., naphthyl at 8-position, Entry 3f) enhance activity (IC50 = 14.3 μM) . The 6-phenyl analog may exhibit distinct activity due to altered steric and electronic interactions.
  • Melting Points : Phenyl-substituted derivatives (e.g., 3c) typically exhibit higher melting points (160–162°C) compared to halogenated analogs (e.g., 3g: 111–114°C), suggesting improved crystallinity with aromatic substituents .
Table 2: Bioactivity of Selected Analogs
Compound (Entry) Target Enzyme/Pathway IC50/Activity Reference
3f (1-(8-Naphthyl derivative)) PLA2 14.3 μM
3h (Chalcone derivative) STAT3 Phosphorylation Not reported
3-(3-Chlorophenyl)-propenone Crystallographic Dimerization Hydrogen-bonded dimers

However, synthetic accessibility and solubility (influenced by phenyl positioning) require empirical validation.

Yield Considerations :

  • Phenylboronic acid derivatives (e.g., Entry 3c) achieve 75% yield under Suzuki conditions .
  • Chlorinated analogs (e.g., 6-chloro derivatives) may require optimized coupling conditions to mitigate steric hindrance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone?

  • Methodology :

  • Ultrasound-assisted synthesis : A mixture of 2-aminopyridine derivatives and α-bromoacetophenone in PEG-400 with K₂CO₃ under ultrasonic irradiation (20 kHz, 60% amplitude) yields imidazo[1,2-a]pyridines efficiently. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification via silica gel chromatography .
  • Reflux with hydrazine hydrate : Reaction of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4 hours) produces pyrazoline intermediates, which can be recrystallized from ethanol/chloroform mixtures .

Q. How is the compound characterized post-synthesis?

  • Key techniques :

  • ¹H NMR : Peaks for aromatic protons (δ 7.03–9.75 ppm) and methyl groups (δ 2.63–2.80 ppm) confirm substituents on the imidazo[1,2-a]pyridine core .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 175 [M+1]) validate molecular weight .
  • TLC : Used to monitor reaction progress, with ethyl acetate/hexanes as eluents .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Demonstrates moderate solubility in ethyl acetate, ethanol, and chloroform but limited solubility in water. PEG-400 is often used as a solvent in synthesis .
  • Stability : Stable under inert conditions but may degrade under prolonged exposure to light or moisture. Storage at 2–8°C in amber vials is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Ultrasound parameter tuning : Adjusting amplitude (40–80%) and irradiation time (1–4 hours) enhances cyclization efficiency by reducing side reactions .
  • Solvent/base selection : Using PEG-400 as a green solvent with K₂CO₃ improves reaction kinetics compared to traditional solvents like DMF. Substituting hydrazine hydrate with phenylhydrazine derivatives can modify regioselectivity .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Deuterated solvents : CDCl₃ is preferred for ¹H NMR to avoid proton exchange interference .
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals and confirms connectivity in complex derivatives .
  • X-ray crystallography : Provides definitive structural confirmation when ambiguities arise from spectroscopic data .

Q. How is the compound evaluated for biological activity in cancer research?

  • STAT3 phosphorylation assays : Derivatives are tested in human breast cancer cells (e.g., MDA-MB-231) to assess inhibition of STAT3 phosphorylation, a key oncogenic pathway. IC₅₀ values are determined via Western blotting .
  • Antibacterial screening : Agar diffusion assays against E. coli and S. aureus evaluate MIC (minimum inhibitory concentration) for antimicrobial potential .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens against targets like STAT3 or bacterial enzymes (e.g., DNA gyrase) to prioritize derivatives for synthesis .

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